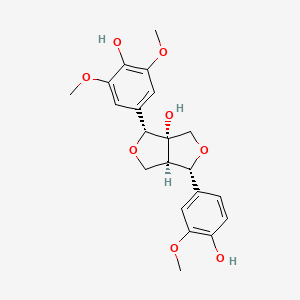
Fraxiresinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fraxiresinol is a naturally occurring lignan, a type of polyphenolic compound, found in various plants. It is known for its potential health benefits and bioactive properties. This compound is often studied for its antioxidant, anti-inflammatory, and anticancer activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fraxiresinol can be synthesized through several chemical routes. One common method involves the use of column chromatographic techniques to isolate and purify the compound from plant sources such as Ilex pubescens . The structures are identified by physicochemical properties and spectral data .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from natural sources. The process includes solvent extraction, followed by purification using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Fraxiresinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Fraxiresinol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lignan biosynthesis and metabolism.
Biology: Investigated for its role in plant defense mechanisms and its impact on plant growth and development.
Industry: Used as an additive in pharmaceuticals and cosmetics due to its bioactive properties.
Wirkmechanismus
Fraxiresinol exerts its effects through various molecular targets and pathways. It is known to interact with enzymes and receptors involved in oxidative stress and inflammation. The compound can modulate the activity of key enzymes such as α-glucosidase and α-amylase, which are involved in glucose metabolism . Additionally, this compound can influence signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Fraxiresinol is unique among lignans due to its specific structural features and bioactive properties. Similar compounds include:
Sesamin: Another lignan with antioxidant and anti-inflammatory properties.
Matairesinol: Known for its potential anticancer effects.
Secoisolariciresinol: Studied for its cardiovascular benefits.
This compound stands out due to its higher potency in certain bioactivities and its presence in specific plant sources.
Eigenschaften
Molekularformel |
C21H24O8 |
|---|---|
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
(3R,3aS,6S,6aR)-3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol |
InChI |
InChI=1S/C21H24O8/c1-25-15-6-11(4-5-14(15)22)19-13-9-28-20(21(13,24)10-29-19)12-7-16(26-2)18(23)17(8-12)27-3/h4-8,13,19-20,22-24H,9-10H2,1-3H3/t13-,19-,20-,21-/m1/s1 |
InChI-Schlüssel |
IIWORNRJBHZPOA-PJBPFLDMSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@]3(CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)O |
Kanonische SMILES |
COC1=CC(=CC(=C1O)OC)C2C3(COC(C3CO2)C4=CC(=C(C=C4)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


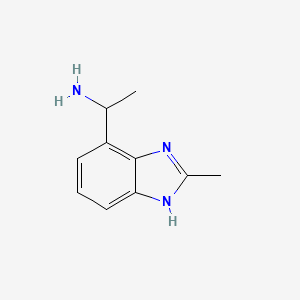
![1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13069278.png)
![5-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13069283.png)
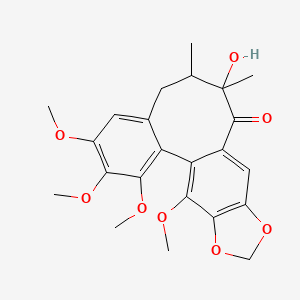
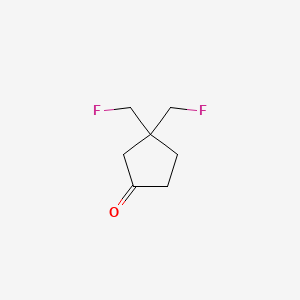
![(3S)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B13069297.png)
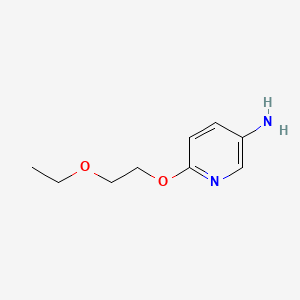
![4-[(4-Bromooxolan-3-yl)oxy]oxane](/img/structure/B13069312.png)
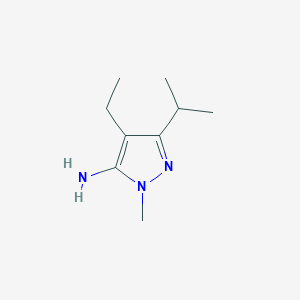
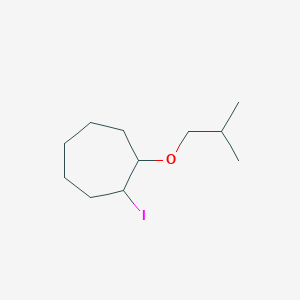
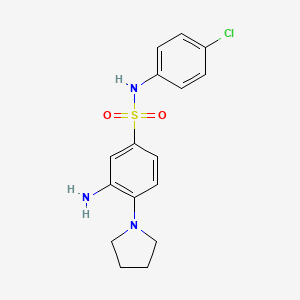
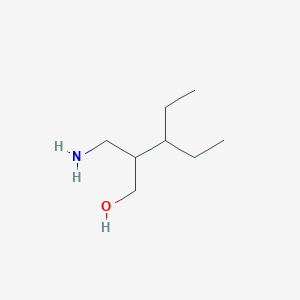
![Spiro[3.5]non-5-en-7-one](/img/structure/B13069343.png)

